1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol: A Comprehensive Technical Guide to Synthesis, Properties, and Pharmaceutical Applications
1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol: A Comprehensive Technical Guide to Synthesis, Properties, and Pharmaceutical Applications
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery and fine chemical synthesis, bifunctional heterocyclic scaffolds play a pivotal role in designing highly selective therapeutic agents. 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (CAS: 5414-69-7), also known by its NSC designation NSC10606, is a highly versatile building block[1],[2]. Characterized by an aniline moiety and a pyridine ring bridged by a flexible ethanol linker, this compound serves as a critical intermediate for synthesizing complex heterocycles (e.g., indoles, quinolines) and acts as a potent pharmacophore in kinase inhibitor design[3].
This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology, and explores its utility in advanced drug development.
Structural & Physicochemical Profiling
The structural architecture of 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol dictates its chemical reactivity and biological binding affinity.
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The Pyridin-4-yl Group: Acts as an excellent hydrogen-bond acceptor and a classic "hinge-binding" motif in kinase ATP-binding pockets.
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The 2-Aminophenyl (Aniline) Group: Provides both hydrogen-bond donor capabilities and nucleophilicity, making it an ideal anchor for subsequent cyclization or derivatization.
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The Ethanol Linker: Introduces a stereocenter and rotational flexibility, allowing the two aromatic systems to adopt optimal conformations for target engagement.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol |
| CAS Registry Number | 5414-69-7 |
| NSC Number | NSC10606 |
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| Exact Mass | 214.1106 Da |
| Hydrogen Bond Donors | 2 (–NH2, –OH) |
| Hydrogen Bond Acceptors | 3 (Pyridine N, Aniline N, Hydroxyl O) |
| Primary Application | Fine chemical intermediate, pharmaceutical building block |
Data supported by chemical databases and commercial reference standards[1],[4],[5].
Retrosynthetic Analysis & Mechanistic Pathways
The Mechanistic Strategy
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Regioselective Lithiation: 4-Picoline is deprotonated at the methyl group. Because the pKa of the methyl protons is ~34, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA, pKa ~36) is required at cryogenic temperatures (-78 °C). This prevents unwanted nucleophilic attack on the electron-deficient pyridine ring.
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Electrophilic Addition: The resulting 4-picolyl lithium anion attacks 2-nitrobenzaldehyde, forming the intermediate 1-(2-nitrophenyl)-2-(pyridin-4-yl)ethanol.
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Chemoselective Reduction: The nitro group must be reduced to an amine without causing hydrogenolysis of the benzylic C–O bond.
Synthetic workflow and mechanistic pathway for 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in quality control (QC) checkpoints to verify causality and reaction success before proceeding.
Protocol A: Synthesis of 1-(2-Nitrophenyl)-2-(pyridin-4-yl)ethanol
Causality Focus: Cryogenic control is mandatory. Exceeding -50 °C during lithiation leads to rapid degradation of the picolyl anion and dimerization artifacts.
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Preparation: Flame-dry a 250 mL round-bottom flask. Purge with inert N2 gas. Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq, 11 mmol). Cool the system to -78 °C using a dry ice/acetone bath.
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Base Generation: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.
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Deprotonation: Add 4-picoline (1.0 eq, 10 mmol) dropwise. The solution will transition to a deep red/orange color, visually validating the formation of the picolyl carbanion. Stir for 45 minutes.
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Addition: Dissolve 2-nitrobenzaldehyde (1.05 eq, 10.5 mmol) in 10 mL anhydrous THF. Add dropwise over 15 minutes to prevent localized exothermic spikes.
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Quench & Extraction: Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH4Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate in vacuo.
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Validation Checkpoint:
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TLC: Disappearance of 2-nitrobenzaldehyde (UV active).
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LC-MS: Confirm intermediate mass [M+H]+ = 245.1 m/z.
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Protocol B: Chemoselective Reduction to Target Compound
Causality Focus: While catalytic hydrogenation (Pd/C, H2) is standard, the benzylic hydroxyl group in this scaffold is highly susceptible to hydrogenolysis (cleavage of the C-OH bond). We utilize a mild Iron-mediated single-electron transfer reduction to guarantee chemoselectivity.
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Preparation: Dissolve the intermediate (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).
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Reagent Addition: Add Iron powder (5.0 eq, 50 mmol) and Ammonium Chloride (5.0 eq, 50 mmol).
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Reaction: Heat the suspension to 70 °C under vigorous stirring for 3 hours. The mild acidity of NH4Cl facilitates the electron transfer from Fe to the nitro group without over-reducing the pyridine ring or cleaving the alcohol.
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Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, basify slightly with saturated NaHCO3, and extract with Dichloromethane (3 x 30 mL).
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Validation Checkpoint:
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LC-MS: Confirm final product mass [M+H]+ = 215.1 m/z.
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1H-NMR (DMSO-d6): Appearance of a broad singlet at ~5.0 ppm (aniline -NH2) and preservation of the doublet at ~5.3 ppm (benzylic -OH), confirming the C-O bond remains intact.
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Application in Drug Discovery & Pharmacophore Mapping
In medicinal chemistry, 1-(2-aminophenyl)-2-(pyridin-4-yl)ethanol is not just a chemical—it is a pre-organized pharmacophore. Its bifunctional nature makes it an elite starting material for synthesizing Receptor Tyrosine Kinase (RTK) inhibitors.
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Hinge Binding: The pyridine nitrogen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amides (e.g., Met or Cys residues) in the ATP-binding pocket of kinases.
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Specificity Pocket Engagement: The aniline ring can be further functionalized (e.g., via urea formation or amide coupling) to project into the DFG-out allosteric pocket or solvent-exposed regions, driving target selectivity.
Pharmacophore mapping and kinase inhibition mechanism of the bifunctional scaffold.
Conclusion
1-(2-Aminophenyl)-2-(pyridin-4-yl)ethanol (CAS 5414-69-7) represents a highly valuable node in the chemical space of drug discovery. By understanding the causal relationships in its synthesis—specifically the necessity of cryogenic lithiation and chemoselective reduction—researchers can reliably scale this intermediate. Its unique combination of a hinge-binding pyridine, a versatile aniline, and a flexible chiral linker ensures its continued relevance in the development of next-generation targeted therapeutics.
References
- Echemi:5414-69-7, 1-(2-aminophenyl)-2-pyridin-4-yl-ethanol.
- Alfa Chemistry:1-(2-Aminophenyl)-2-pyridin-4-yl-ethanol CAS 5414-69-7.
- Echemi (Properties):Properities of 1-(2-aminophenyl)-2-pyridin-4-yl-ethanol 5414-69-7.
- Lookchem:4-Pyridineethanol, a-(2-aminophenyl)-, CasNo.5414-69-7.
Sources
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 4-Pyridineethanol, a-(2-aminophenyl)-, CasNo.5414-69-7 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 1-(2-aminophenyl)-2-pyridin-4-yl-ethanol, CasNo.5414-69-7 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
